Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)-
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Overview
Description
Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- is a complex organic compound with significant potential in various scientific fields. This compound features a benzothiazine ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzenethiol with chloroacetophenone derivatives can yield the desired benzothiazine structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the benzothiazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or altering the conformation of the target molecules, thereby affecting their function .
Comparison with Similar Compounds
Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- can be compared with other benzothiazine derivatives and similar heterocyclic compounds:
Thiazoles: These compounds share a similar sulfur-nitrogen ring structure and exhibit diverse biological activities.
Quinolones: These compounds are widely used as antibiotics and share some structural similarities with benzothiazines. The uniqueness of Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- lies in its specific substitution pattern and the resulting biological activities, which can be distinct from other similar compounds.
Properties
CAS No. |
652157-77-2 |
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Molecular Formula |
C16H12ClNOS |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone |
InChI |
InChI=1S/C16H12ClNOS/c1-10(19)16-15(11-5-3-2-4-6-11)18-13-8-7-12(17)9-14(13)20-16/h2-9,18H,1H3 |
InChI Key |
QNHGBBXXDRXJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC2=C(S1)C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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